Bradykinin Fragment 1-7

Catalog No.
S751073
CAS No.
23815-87-4
M.F
C35H52N10O9
M. Wt
756.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bradykinin Fragment 1-7

CAS Number

23815-87-4

Product Name

Bradykinin Fragment 1-7

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C35H52N10O9

Molecular Weight

756.8 g/mol

InChI

InChI=1S/C35H52N10O9/c36-22(10-4-14-39-35(37)38)31(50)44-16-6-12-26(44)33(52)43-15-5-11-25(43)30(49)40-19-28(47)41-23(18-21-8-2-1-3-9-21)29(48)42-24(20-46)32(51)45-17-7-13-27(45)34(53)54/h1-3,8-9,22-27,46H,4-7,10-20,36H2,(H,40,49)(H,41,47)(H,42,48)(H,53,54)(H4,37,38,39)/t22-,23-,24-,25-,26-,27-/m0/s1

InChI Key

CRROPKNGCGVIOG-QCOJBMJGSA-N

SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)O

Synonyms

8-de-Phe-9-de-Arg-bradykinin, 8-des-Phe-9-des-Arg-BK, bradykinin, des-Phe(8)-des-Arg(9)-, bradykinin, des-Phe(8)-des-Arg(9)-, monoacetate salt(L)-isomer, bradykinin, des-phenylalanyl(8)-des-arginine(9)-, des-8,9-BK, des-Phe(8)-Arg(9)-BK

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)O

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)O

The amino acid sequence Arg-Pro-Pro-Gly-Phe-Ser-Pro represents a fragment of a larger molecule known as bradykinin. Bradykinin is a small protein, containing nine amino acids, that acts as a signaling molecule in the human body [].

Function of the Fragment within Bradykinin

The fragment Arg-Pro-Pro-Gly-Phe-Ser-Pro corresponds to the first seven amino acids of bradykinin. This N-terminal portion (beginning) of the molecule plays a crucial role in its function. Studies have shown that this fragment is essential for binding to the B2 bradykinin receptor, which is responsible for mediating many of bradykinin's effects [].

While the C-terminal residues (end) of bradykinin contribute to its potency, the N-terminal fragment is necessary for initial recognition and activation of the receptor.

Here are some of the physiological processes that bradykinin, and by extension the Arg-Pro-Pro-Gly-Phe-Ser-Pro fragment, is involved in:

  • Inflammation: Bradykinin contributes to the inflammatory response by causing vasodilation (widening of blood vessels) and increasing vascular permeability, leading to edema (swelling) [].
  • Pain: Bradykinin is a potent pain mediator, stimulating pain receptors and contributing to pain perception [].
  • Blood Pressure Regulation: Bradykinin can cause a slight decrease in blood pressure by inducing vasodilation [].

Bradykinin Fragment 1-7, often referred to as BK-(1-7), is a peptide derived from the larger bradykinin molecule, which is a nonapeptide known for its role in various physiological processes, including inflammation and vasodilation. The sequence of Bradykinin Fragment 1-7 is Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe, and it consists of seven amino acids. This fragment is produced in vivo from the degradation of bradykinin and has been identified as an endogenous peptide present in plasma, suggesting its potential significance in biological systems .

As mentioned earlier, this peptide fragment is derived from bradykinin. Bradykinin binds to specific receptors on cells, triggering a signaling cascade that leads to inflammation and pain. This fragment lacks the C-terminal arginine, which is crucial for binding to the bradykinin receptor []. Therefore, this fragment is not expected to have the same biological activity as bradykinin.

  • Potential for allergic reactions: Some individuals may be sensitive to specific amino acid sequences.
  • Dust inhalation: Inhalation of peptide dust may irritate the respiratory tract.
, primarily involving its interaction with various receptors and enzymes. Notably, studies have shown that BK-(1-7) can induce the production of nitric oxide in different cell types, a process that does not involve traditional bradykinin receptors (B1 or B2) but may engage alternative pathways. This nitric oxide production is crucial for mediating vasorelaxation effects . Additionally, BK-(1-7) has been shown to lower blood pressure through intravenous or intra-arterial administration, indicating its role in cardiovascular regulation .

The biological activity of Bradykinin Fragment 1-7 extends beyond mere receptor interactions. Research indicates that it exhibits vasodilatory effects by promoting nitric oxide release from endothelial cells. Unlike its parent compound bradykinin, BK-(1-7) does not increase vascular permeability or nociceptive responses significantly, making it a unique player within the kallikrein-kinin system. Its ability to induce concentration-dependent vasorelaxation without receptor mediation suggests potential therapeutic applications in managing hypertension and inflammatory conditions .

Bradykinin Fragment 1-7 can be synthesized using various methods, including:

  • Solid-phase peptide synthesis: This method involves sequentially adding protected amino acids to a growing peptide chain anchored to a solid support.
  • Liquid-phase synthesis: In this approach, the peptide is synthesized in solution and subsequently purified.
  • Enzymatic cleavage: Bradykinin Fragment 1-7 can also be generated through enzymatic degradation of bradykinin by specific peptidases such as angiotensin-converting enzyme .

Bradykinin Fragment 1-7 has several potential applications in both research and clinical settings:

  • Cardiovascular research: Due to its vasodilatory properties, it is studied for its effects on blood pressure regulation.
  • Pain management: Its reduced nociceptive response compared to bradykinin suggests potential use in pain relief strategies.
  • Inflammation studies: Researchers are investigating its role in inflammatory processes and how it might modulate immune responses .

Interaction studies have revealed that Bradykinin Fragment 1-7 engages with various biological pathways without relying on the traditional B1 or B2 receptors. Instead, it appears to activate alternative signaling cascades that lead to nitric oxide production and subsequent vasorelaxation. This unique mechanism differentiates it from other bradykinin fragments and emphasizes its potential as a therapeutic agent .

Bradykinin Fragment 1-7 shares structural similarities with other bradykinin fragments but exhibits unique biological activities. Here are some comparable compounds:

CompoundStructureUnique Features
Bradykinin Fragment 1-5Arg-Pro-Pro-Gly-PheInduces nitric oxide production; shorter than BK-(1-7)
Bradykinin (full-length)Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-TrpInvolved in broader physiological responses; higher potency
Angiotensin IIAsp-Arg-Val-Tyr-Ile-His-Pro-PheRegulates blood pressure; distinct from bradykinin fragments

Bradykinin Fragment 1-7 stands out due to its specific ability to induce vasodilation without increasing vascular permeability or nociception, which are common effects associated with other bradykinin fragments .

XLogP3

-4.7

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

8

Exact Mass

756.39187327 g/mol

Monoisotopic Mass

756.39187327 g/mol

Heavy Atom Count

54

Sequence

One Letter Code: RPPGFSP

Dates

Modify: 2023-08-15

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